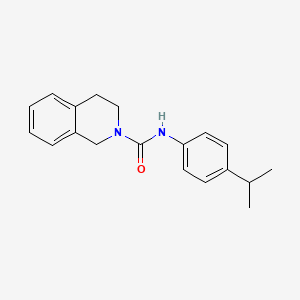![molecular formula C21H26FN3O B5344853 3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5344853.png)
3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide, also known as FPBP, is a synthetic compound that belongs to the class of benzamides. It has been widely studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide involves its binding to specific receptors in the brain and other tissues. This compound has been shown to bind to serotonin receptors, dopamine receptors, and adrenergic receptors, among others. By binding to these receptors, this compound modulates the activity of neurotransmitters and other signaling molecules, leading to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the regulation of gene expression. In animal studies, this compound has been shown to have anxiolytic and antidepressant effects, as well as antipsychotic effects in models of schizophrenia. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of 3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide, including the development of new synthetic methods for its production, the exploration of its potential therapeutic applications in other fields of medicine, and the investigation of its long-term safety and efficacy. Additionally, the development of new analogs of this compound with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with 4-(4-methyl-1-piperazinyl)benzyl chloride in the presence of a base, followed by the reaction with propanoyl chloride. Another method involves the reaction of 4-fluoroaniline with 4-(4-methyl-1-piperazinyl)benzaldehyde, followed by the reaction with propanoyl chloride. These methods have been optimized to produce high yields of this compound with good purity.
Scientific Research Applications
3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, psychiatry, and oncology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects by modulating the activity of neurotransmitters such as serotonin and dopamine. In psychiatry, this compound has been studied as a potential treatment for schizophrenia, bipolar disorder, and other psychiatric disorders. In oncology, this compound has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways.
properties
IUPAC Name |
3-(4-fluorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-24-12-14-25(15-13-24)20-9-4-18(5-10-20)16-23-21(26)11-6-17-2-7-19(22)8-3-17/h2-5,7-10H,6,11-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJYOSSJKKBBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5344800.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)
![2-{[3-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5344813.png)
![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5344824.png)
![4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5344829.png)
![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5344841.png)
![2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5344846.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,4-diazepan-5-one](/img/structure/B5344858.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5344864.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5344871.png)
![N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea](/img/structure/B5344880.png)
![4-tert-butyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5344885.png)